

# TGX-221 pyrido[1,2-a]pyrimidinone chemical class

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## Compound Focus: Tgx-221

CAS No.: 663619-89-4

Cat. No.: S549011

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## Quantitative Inhibitory Profile of TGX-221

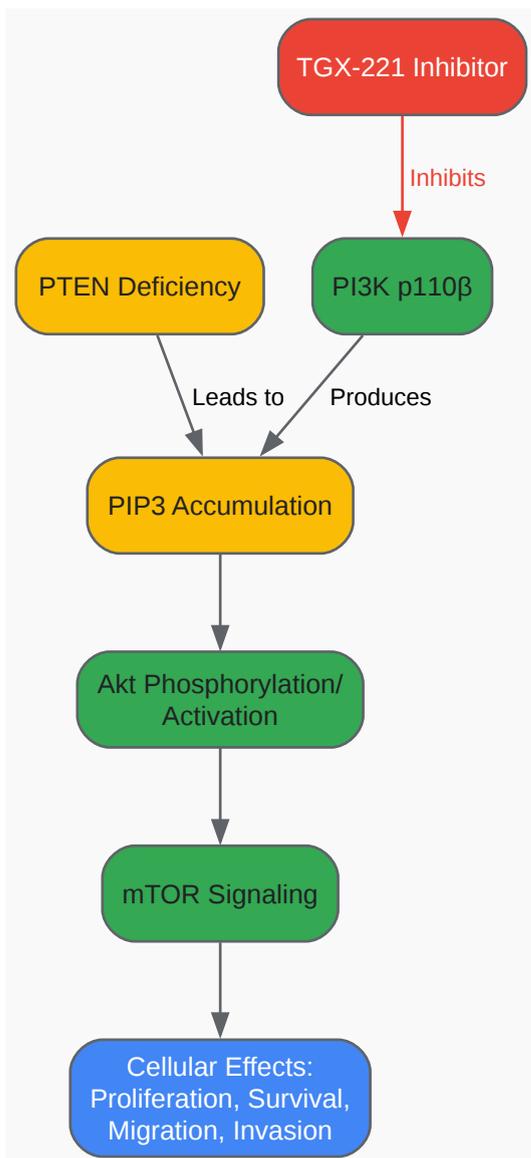
The activity of **TGX-221** against different PI3K class I isoforms is primarily measured in cell-free assays using recombinant proteins [1].

Assay Type	p110 $\beta$ (IC <sub>50</sub> )	p110 $\delta$ (IC <sub>50</sub> )	p110 $\alpha$ (IC <sub>50</sub> )	p110 $\gamma$ (IC <sub>50</sub> )	Selectivity (p110 $\beta$ vs. p110 $\alpha$ )	References
Cell-free biochemical assay	5 nM / 8.5 nM	100 nM / 211 nM	~1,000- 10,000 nM	~1,000- 10,000 nM	>1,000-fold	[1] [2]
Cell-based assay (Akt phosphorylation in PC-3 cells)	3-10 nM	-	-	>1,000 nM	-	[2]

## Mechanism of Action and Signaling Pathway

**TGX-221** functions by competitively inhibiting the p110 $\beta$  catalytic subunit of Class IA PI3K. In PTEN-deficient cancer cells, the loss of the PTEN tumor suppressor leads to accumulation of the lipid second messenger PIP3, which activates downstream signaling pathways such as AKT/PKB and mTOR, promoting cell survival, proliferation, and growth [3]. **TGX-221** specifically blocks p110 $\beta$ -mediated production of PIP3, thereby dampening this oncogenic signaling cascade [4] [5].

The following diagram illustrates the core signaling pathway affected by **TGX-221** and its cellular consequences.



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**TGX-221** inhibits p110 $\beta$ , blocking oncogenic signaling in PTEN-deficient cells.

## Key Experimental Protocols

Here are detailed methodologies for key experiments using **TGX-221**, as cited in the search results.

### Cell Proliferation Assay (CCK-8)

This method is used to determine the anti-proliferative effect of **TGX-221** on cancer cells [4].

- **Cell Seeding:** Seed cells (e.g., U87 or U251 glioblastoma cells) in a 96-well plate at a density of approximately  $8 \times 10^3$  cells per well in 100  $\mu\text{L}$  of culture medium.
- **Compound Treatment:** Incubate overnight for cell attachment. Add **TGX-221** to the medium at different concentrations (e.g., 0-100  $\mu\text{M}$ ) and for different time periods (e.g., 24, 48, 72 hours).
- **Viability Measurement:** At the designated time, add 100  $\mu\text{L}$  of fresh medium containing 5  $\mu\text{L}$  of CCK-8 solution to each well. Incubate the plate at 37°C for 30 minutes.
- **Data Analysis:** Measure the absorbance at 450 nm using a spectrophotometric plate reader. Calculate the percentage of cell viability and determine the  $\text{IC}_{50}$  value (the concentration that inhibits 50% of cell proliferation) using non-linear regression analysis.

### Western Blot Analysis

This protocol assesses the effect of **TGX-221** on key signaling proteins and their activation state [4] [5].

- **Protein Extraction:** Lyse cells treated with **TGX-221** (e.g., PC-3 or A498 cells) using RIPA buffer.
- **Protein Separation and Transfer:** Separate equal amounts of protein by SDS-PAGE and then electroblot onto a polyvinylidene difluoride (PVDF) membrane.
- **Antibody Incubation:** Block the membrane with 5% non-fat milk. Incubate overnight at 4°C with primary antibodies against targets of interest (e.g., **cleaved caspase-3, Bcl-2, p-Akt (Ser473), total Akt, LC3B, MMP9**). On the next day, incubate with a fluorescently-labeled secondary antibody for 1 hour.
- **Visualization and Analysis:** Visualize the protein bands using an infrared imaging system (e.g., LI-COR Odyssey).  $\beta$ -actin is often used as a loading control.

### Cell Migration and Invasion Assays (Transwell)

These assays evaluate the inhibitory effect of **TGX-221** on cell motility [4].

- **Chamber Preparation:** Use a Transwell chamber with an 8.0- $\mu\text{m}$  pore polycarbonate membrane. For the invasion assay, coat the membrane with Matrigel; the migration assay uses an uncoated membrane.
- **Cell Seeding and Treatment:** Seed cells into the top chamber in serum-free medium. Place the chamber into a 24-well plate containing medium with 10% fetal bovine serum as a chemoattractant. **TGX-221** is added to the top chamber or both compartments at desired concentrations.
- **Incubation and Staining:** Incubate the plates for an appropriate time (e.g., 24-48 hours) to allow cells to migrate/invade. Then, fix the cells that have penetrated the membrane and stain them with crystal violet.
- **Quantification:** Remove the cells from the top surface of the membrane. Quantify the migrated/invaded cells on the underside of the membrane under a microscope.

## Therapeutic Applications and Delivery Strategies

Research highlights **TGX-221**'s potential in targeting specific cancer genotypes and the development of advanced delivery systems to overcome its poor solubility.

- **Cancer Selectivity:** **TGX-221** shows significant selectivity in inhibiting clear cell renal cell carcinoma (ccRCC) with concurrent **VHL and SETD2 mutations**, and also targets cancers with **PTEN and CDKN2A mutations** [5]. In glioblastoma, it inhibits proliferation, induces apoptosis, and reduces cell migration and invasion [4].
- **Prodrug and Targeted Delivery:** To improve its solubility and enable tumor-specific delivery, researchers have developed strategies such as:
  - **Polymer-based Nanoparticles:** Encapsulating **TGX-221** in PEG-PCL micelles functionalized with a **prostate-specific membrane antigen (PSMA) aptamer** for targeted delivery to prostate cancer [3].
  - **Peptide-Drug Conjugates:** Conjugating a **TGX-221** derivative to a **HER2-targeting peptide** via a PSA-cleavable linker for selective activation in the prostate tumor microenvironment [6].

## Key Considerations for Researchers

- **Solubility and Formulation:** **TGX-221** has poor aqueous solubility. For *in vitro* studies, it is typically dissolved in **DMSO** (e.g., 12-50 mg/mL stock solutions). For *in vivo* administration in animal models, formulations often use a mixture of **5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O** to create a clear solution [1].
- **Key Biological Model:** **PTEN-deficient cell lines** (e.g., LNCaP, PC-3 prostate cancer; U87, U251 glioblastoma) are the most relevant models for studying the specific effects of **TGX-221** [4] [1].

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